Erucic anhydride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

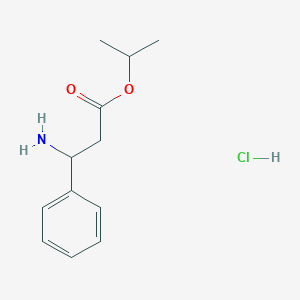

Erucic anhydride, or Erucamide, is a fatty acid anhydride that is used in a variety of applications, including in the synthesis of polymers, surfactants, and additives. It is a white, waxy solid that is insoluble in water and has a melting point of 65°C. This compound has been used in the synthesis of polymers, surfactants, and additives for many years. It is also used in the production of lubricants, plasticizers, and adhesives.

Aplicaciones Científicas De Investigación

Influenza A Virus Treatment : Erucic acid from Isatis indigotica Fort. has been found to suppress influenza A virus replication and inflammation by inactivating NF-κB and p38 MAPK signaling pathways. This suggests a potential treatment for influenza A (Liang et al., 2019).

Memory Performance Improvement : In mice with scopolamine-induced memory deficits, erucic acid improved memory performance. This indicates its potential as a novel therapeutic agent for cognitive deficits like Alzheimer's disease (Kim et al., 2016).

X-linked Adrenoleukodystrophy Treatment : Dietary erucic acid therapy effectively lowers plasma C26:0 levels to normal in patients with X-linked adrenoleukodystrophy, potentially preventing further demyelination in some mildly affected boys (Rizzo et al., 1989).

Pharmacological Significance : Erucic acid, found in oils like canola, mustard, and rapeseed, has high affinity for human serum albumin. This contributes to its pharmacological significance and importance in clinical medicine (Rabbani et al., 2017).

Potential Heart Damage : When bound to bovine serum albumin, erucic acid forms hydrophobic forces and hydrogen bonds, which could cause heart damage if overconsumed (Shu et al., 2015).

Dual Properties : Erucic acid possesses both beneficial and toxic properties. Further research is needed to confirm its toxicity, neuroprotective, cytotoxic properties, and its role as a drug carrier (Galanty et al., 2023).

Synthesis of S-erucyl Coenzyme A : A study presents a convenient method for synthesizing S-erucyl coenzyme A from N-hydroxysuccinimide ester of erucic acid and coenzyme A, with a superior yield compared to other methods (Chauban & Dakshinamurti, 1980).

Waste Conversion : The recombinant yeast Yarrowia lipolytica can convert waste materials into erucic acid, with potential applications in lubricants, biodiesel, and composite materials (Gajdoš et al., 2020).

Purification for Treatment : Erucic acid can be purified using high-performance liquid chromatography and crystallization, which is crucial for producing high-purity erucic acid for treating adrenoleukodystrophy (Painuly & Grill, 1992).

Biodegradable Poly(anhydride-ester) : Derived from salicylic acid, it has potential applications in various fields, including inflammatory bowel disease, with pH-dependent degradation rates (Erdmann & Uhrich, 2000).

Mecanismo De Acción

Target of Action

Erucic anhydride, also known as erucic acid (EA), is a monounsaturated omega-9 fatty acid . It primarily interacts with peroxisome proliferator-activated receptors (PPARs) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play an essential role in the regulation of cellular differentiation, development, metabolism, and tumorigenesis .

Mode of Action

This compound exerts its effects through its agonistic action on PPARs . By binding to these receptors, it influences the transcription of various genes involved in metabolic and inflammatory processes . This interaction leads to a cascade of events resulting in various pharmacological effects .

Biochemical Pathways

The biochemical pathways affected by this compound involve the modulation of inflammatory mediators and the alteration of various signaling molecules in the hippocampus, such as protein kinase C zeta (PKC), phosphatidylinositide 3-kinase (PI3K), protein kinase B (Akt), and extracellular signal-regulated kinase (ERK) . These changes in signaling pathways can lead to downstream effects such as improved cognitive function and amelioration of certain diseases .

Pharmacokinetics

It’s known that this compound is frequently utilized as a nutritional supplement for the treatment of certain conditions, suggesting it has favorable bioavailability .

Result of Action

This compound has demonstrated favorable effects in rodents, including ameliorating myocardial lipidosis (fat accumulation in the heart muscle), congestive heart disease, hepatic steatosis (fat accumulation in the liver), and memory impairments . It also has anti-inflammatory, antioxidant, and anti-tumor properties, and inhibits influenza A virus .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the sowing time, climate of the planting site, lodging angle, planting density, and fertilizer can all affect the production of this compound in plants .

Direcciones Futuras

The global Erucic Acid market displayed a consumption of 215 thousand tonnes in 2022 and is expected to grow at a steady CAGR of 4.01% during the forecast period until 2032 . Erucic acid is a versatile chemical that is utilized in a variety of products, including lubricants, polymers, hygiene products and cosmetics, and pharmaceuticals .

Análisis Bioquímico

Biochemical Properties

Erucic anhydride, like its parent compound erucic acid, may interact with various enzymes, proteins, and other biomolecules. Erucic acid is known to interact with peroxisome proliferator-activated receptors

Cellular Effects

Erucic acid, from which this compound is derived, has demonstrated effects on various types of cells and cellular processes . For instance, erucic acid has shown potential in ameliorating myocardial lipidosis (fat accumulation in the heart muscle), congestive heart disease, hepatic steatosis (fat accumulation in the liver), and memory impairments .

Molecular Mechanism

Erucic acid, its parent compound, is known to interact with peroxisome proliferator-activated receptors, inhibit elastase and thrombin, and exhibit anti-inflammatory, antioxidant, and anti-tumor properties

Dosage Effects in Animal Models

Erucic acid has demonstrated favorable effects in rodents at dosages of 3 mg/kg, 10 mg/kg, and 20 mg/kg .

Metabolic Pathways

Erucic acid, the parent compound of this compound, is produced by the elongation of oleic acid via oleoyl-coenzyme A and malonyl-CoA . It is broken down into shorter-chain fatty acids in the human liver by the long-chain acyl CoA dehydrogenase enzyme

Propiedades

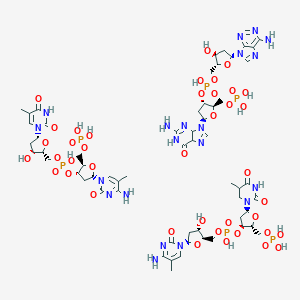

| { "Design of the Synthesis Pathway": "The synthesis of Erucic anhydride can be achieved through the oxidation of erucic acid.", "Starting Materials": [ "Erucic acid", "Acetic anhydride", "Sodium acetate", "Chloroform", "Potassium permanganate", "Methanol", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Erucic acid is dissolved in chloroform and reacted with acetic anhydride and sodium acetate to form erucic acetate.", "Potassium permanganate is added to the erucic acetate solution to oxidize the erucic acid to Erucic anhydride.", "The reaction mixture is then filtered and the solid residue is washed with methanol.", "The product is then dissolved in hydrochloric acid and filtered to remove any impurities.", "Sodium hydroxide is added to the filtrate to neutralize the acid and the resulting Erucic anhydride is obtained through vacuum filtration." ] } | |

| 103213-60-1 | |

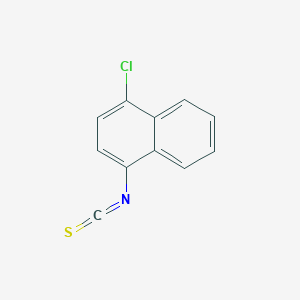

Fórmula molecular |

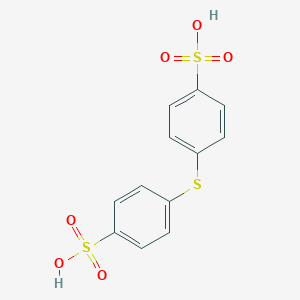

C44H82O3 |

Peso molecular |

659.1 g/mol |

Nombre IUPAC |

docos-13-enoyl docos-13-enoate |

InChI |

InChI=1S/C44H82O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43(45)47-44(46)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-42H2,1-2H3 |

Clave InChI |

LVWSCSGKAPKSBZ-UHFFFAOYSA-N |

SMILES isomérico |

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC |

SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCC=CCCCCCCCC |

SMILES canónico |

CCCCCCCCC=CCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCC=CCCCCCCCC |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

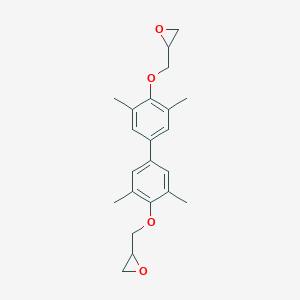

![4-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline](/img/structure/B33792.png)

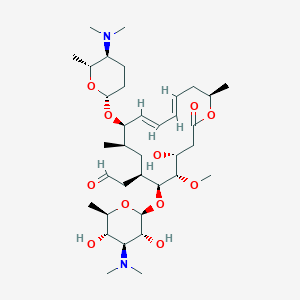

![(2R,3S,4R,5S,6R)-4-amino-2-[(2R,3S,4R,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B33797.png)